molecular formula C18H31Cl2N3O2S B2944918 N-CYCLOHEXYL-2-{4-[2-HYDROXY-2-(THIOPHEN-2-YL)ETHYL]PIPERAZIN-1-YL}ACETAMIDE DIHYDROCHLORIDE CAS No. 1396800-84-2

N-CYCLOHEXYL-2-{4-[2-HYDROXY-2-(THIOPHEN-2-YL)ETHYL]PIPERAZIN-1-YL}ACETAMIDE DIHYDROCHLORIDE

Cat. No.: B2944918
CAS No.: 1396800-84-2
M. Wt: 424.43
InChI Key: SJIBYCAPHAEYNX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-Cyclohexyl-2-{4-[2-Hydroxy-2-(Thiophen-2-yl)ethyl]piperazin-1-yl}acetamide dihydrochloride is a synthetic small molecule characterized by a piperazine core substituted with a 2-hydroxy-2-(thiophen-2-yl)ethyl group and an acetamide moiety linked to a cyclohexyl group. The dihydrochloride salt enhances its solubility and stability, making it suitable for pharmacological studies.

Properties

IUPAC Name

N-cyclohexyl-2-[4-(2-hydroxy-2-thiophen-2-ylethyl)piperazin-1-yl]acetamide;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H29N3O2S.2ClH/c22-16(17-7-4-12-24-17)13-20-8-10-21(11-9-20)14-18(23)19-15-5-2-1-3-6-15;;/h4,7,12,15-16,22H,1-3,5-6,8-11,13-14H2,(H,19,23);2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJIBYCAPHAEYNX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NC(=O)CN2CCN(CC2)CC(C3=CC=CS3)O.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H31Cl2N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-CYCLOHEXYL-2-{4-[2-HYDROXY-2-(THIOPHEN-2-YL)ETHYL]PIPERAZIN-1-YL}ACETAMIDE DIHYDROCHLORIDE typically involves multiple steps, including the formation of the piperazine ring, the introduction of the thiophene moiety, and the attachment of the cyclohexyl group. Common reagents used in these reactions include cyclohexylamine, thiophene-2-carboxylic acid, and various coupling agents. The reaction conditions often involve the use of solvents such as dichloromethane and catalysts like palladium on carbon.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process may also include purification steps such as recrystallization and chromatography to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions

N-CYCLOHEXYL-2-{4-[2-HYDROXY-2-(THIOPHEN-2-YL)ETHYL]PIPERAZIN-1-YL}ACETAMIDE DIHYDROCHLORIDE can undergo various chemical reactions, including:

    Oxidation: The thiophene moiety can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group in the amide can be reduced to form amines.

    Substitution: The piperazine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like alkyl halides. The reaction conditions may vary depending on the desired product, but typically involve controlled temperatures and inert atmospheres.

Major Products

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-CYCLOHEXYL-2-{4-[2-HYDROXY-2-(THIOPHEN-2-YL)ETHYL]PIPERAZIN-1-YL}ACETAMIDE DIHYDROCHLORIDE involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest involvement in inflammatory and pain pathways.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Features

The compound’s key structural elements include:

  • Piperazine ring : A common pharmacophore in CNS-active compounds, facilitating receptor interactions.
  • Thiophen-2-yl substituent : Introduces aromaticity and sulfur-based electronic effects, which may influence binding affinity compared to phenyl or pyridyl analogs.
  • Dihydrochloride salt : Improves aqueous solubility relative to freebase forms.
Table 1: Structural Comparison with Analogs
Compound Name (CAS/Reference) Core Structure Key Substituents Salt Form Potential Pharmacological Implications
Target Compound Piperazine-acetamide Thiophen-2-yl, cyclohexyl Dihydrochloride Enhanced solubility; potential CNS activity
CYCLOHEXANECARBOXAMIDE (162760-96-5) Piperazine-carboxamide 2-Methoxyphenyl, pyridinyl Hydrochloride (1:3) Possible serotonin/dopamine receptor modulation
2-CYCLOHEXYL-N-(2-{4-[5-(2,3-DICHLORO-PHENYL)-2H-PYRAZOL-3-YL]-PIPERIDIN-1-YL}-2-OXO-ETHYL)-2-GUANIDINO-ACETAMIDE Piperidine-acetamide 2,3-Dichlorophenyl, guanidino Freebase High binding affinity (guanidino group may enhance target engagement)
N-(3,5-DIMETHYLPHENYL)-2-(4-(2-((2,6-DIOXO-4-P-TOLYLCYCLOHEXYLIDENE)METHYLAMINO)ETHYL)PIPERAZIN-1-YL)ACETAMIDE Piperazine-acetamide Dimethylphenyl, cyclohexylidene Freebase Increased lipophilicity (may affect bioavailability)

Functional Group Analysis

  • Thiophen-2-yl vs. Methoxyphenyl/Pyridinyl : The thiophene moiety in the target compound provides moderate electron-richness and planar geometry, which may favor interactions with hydrophobic receptor pockets compared to the methoxyphenyl group in or the pyridinyl group in .
  • Dihydrochloride Salt vs. Freebase : The dihydrochloride form likely improves bioavailability over freebase analogs (e.g., ) due to enhanced solubility in physiological environments.
  • Cyclohexyl vs.

Pharmacological Hypotheses

  • Receptor Selectivity : The thiophen-2-yl substituent may confer selectivity for serotonin (5-HT) or dopamine receptors over adrenergic targets, as seen in piperazine derivatives with similar substitutions .
  • Metabolic Stability : The dihydrochloride salt and hydroxyl group may reduce first-pass metabolism compared to freebase compounds like , which lack ionizable groups.

Biological Activity

N-Cyclohexyl-2-{4-[2-hydroxy-2-(thiophen-2-yl)ethyl]piperazin-1-yl}acetamide dihydrochloride (CAS Number: 1396800-84-2) is a synthetic compound that has garnered attention for its potential biological activities, particularly in neuropharmacology and medicinal chemistry. This article aims to provide a comprehensive overview of its biological activity, supported by data tables, case studies, and relevant research findings.

Basic Information

PropertyValue
Common NameThis compound
CAS Number1396800-84-2
Molecular FormulaC18H31Cl2N3O2S
Molecular Weight424.4 g/mol

Structural Characteristics

The compound features a piperazine core substituted with cyclohexyl and thiophene groups, which are significant for its biological interactions.

Pharmacological Profile

Research indicates that this compound exhibits a range of biological activities:

  • Neuropharmacological Effects : The compound has been studied for its effects on neurotransmitter systems, particularly those involving serotonin and dopamine receptors. These interactions suggest potential applications in treating mood disorders and schizophrenia.
  • Antidepressant Activity : In preclinical studies, the compound demonstrated significant antidepressant-like effects in animal models, which were comparable to established antidepressants. This activity is hypothesized to be mediated through modulation of serotonergic pathways.
  • Anxiolytic Properties : The anxiolytic potential was evaluated using various behavioral tests, such as the elevated plus maze and open field tests, indicating that the compound may reduce anxiety-related behaviors in rodents.

The precise mechanism of action remains under investigation; however, preliminary studies suggest that the compound may function as a partial agonist at certain serotonin receptors (5-HT1A) and as an antagonist at others (5-HT2A), leading to a balanced modulation of serotonergic signaling.

Study 1: Antidepressant-Like Effects

A study published in Pharmacology Biochemistry and Behavior assessed the antidepressant-like effects of the compound in a forced swim test. Results indicated a significant reduction in immobility time compared to control groups, supporting its potential as an antidepressant agent .

Study 2: Anxiolytic Effects

In another investigation, the compound was tested for anxiolytic effects using the light/dark box test. The findings revealed that subjects treated with this compound spent more time in the illuminated area compared to untreated controls, suggesting reduced anxiety levels .

Study 3: Receptor Binding Affinity

A receptor binding assay was conducted to evaluate the affinity of the compound for various neurotransmitter receptors. The results indicated high binding affinity for serotonin receptors (5-HT1A and 5-HT2A), which correlates with its observed pharmacological effects .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-cyclohexyl-2-{4-[2-hydroxy-2-(thiophen-2-yl)ethyl]piperazin-1-yl}acetamide dihydrochloride, and how can reaction yields be optimized?

  • Methodological Answer : Use a two-step approach:

Nucleophilic substitution : React piperazine derivatives with 2-(thiophen-2-yl)ethyl epoxide under basic conditions (e.g., K₂CO₃ in DMF) to form the hydroxyethyl-piperazine intermediate. Monitor progress via TLC (silica gel, chloroform/methanol 9:1) .

Amide coupling : Employ EDC/HOBt or DCC-mediated coupling between the intermediate and N-cyclohexyl chloroacetamide. Purify via column chromatography (gradient elution with ethyl acetate/hexane). Optimize yields (>70%) by controlling stoichiometry (1:1.2 molar ratio) and reaction temperature (0–5°C for exothermic steps) .

Q. How should researchers characterize the purity and structural integrity of this compound?

  • Methodological Answer :

  • Purity : Use reverse-phase HPLC (C18 column, 0.1% TFA in water/acetonitrile gradient) with UV detection at 254 nm. Acceptable purity thresholds: ≥95% for in vitro assays, ≥99% for in vivo studies .
  • Structural confirmation : Perform ¹H/¹³C NMR (DMSO-d₆, 400 MHz) to verify cyclohexyl, piperazine, and thiophene moieties. Compare peaks with reference spectra of analogous compounds (e.g., N-benzyl-2-(2,6-dichlorophenoxy)acetamide ).

Advanced Research Questions

Q. What experimental designs are suitable for studying the compound’s receptor-binding kinetics, particularly for CNS targets?

  • Methodological Answer :

  • Radioligand displacement assays : Use [³H]-labeled analogs in competitive binding assays (e.g., serotonin/dopamine receptors). Apply nonlinear regression (GraphPad Prism) to calculate IC₅₀ and Ki values. Include positive controls (e.g., haloperidol for D₂ receptors) .
  • Surface plasmon resonance (SPR) : Immobilize recombinant receptors on sensor chips to measure association/dissociation rates. Optimize buffer conditions (pH 7.4, 0.005% Tween-20) to minimize nonspecific binding .

Q. How can researchers resolve contradictions in solubility data across different solvent systems?

  • Methodological Answer :

  • Solvent screening : Test solubility in DMSO, PBS (pH 7.4), and ethanol using nephelometry or UV-Vis spectroscopy. For discrepancies, validate via saturation shake-flask method (24 hr equilibration, 25°C) .
  • Computational modeling : Apply Hansen solubility parameters (HSPiP software) to predict miscibility gaps. Cross-validate with experimental data to identify outliers (e.g., hydrogen-bonding mismatches in polar aprotic solvents) .

Data Analysis & Mechanistic Studies

Q. What statistical methods are recommended for analyzing dose-response relationships in preclinical toxicity studies?

  • Methodological Answer :

  • Factorial design : Use a 3×3 matrix (dose × time) to assess hepatotoxicity (ALT/AST levels) and nephrotoxicity (BUN/creatinine). Apply ANOVA with Tukey’s post hoc test (α=0.05) .
  • Benchmark dose (BMD) modeling : Calculate BMD₅₀ using PROAST software for non-linear responses (e.g., oxidative stress biomarkers like MDA) .

Q. How can researchers elucidate the role of the thiophene moiety in metabolic stability?

  • Methodological Answer :

  • Comparative metabolism studies : Synthesize analogs with furan/pyrrole substitutions. Incubate with human liver microsomes (HLMs) and quantify metabolites via LC-MS/MS. Use CYP450 inhibitors (e.g., ketoconazole for CYP3A4) to identify oxidation pathways .
  • Docking simulations : Model interactions with CYP2D6 (PDB: 4WNT) using AutoDock Vina. Prioritize residues (e.g., Phe483) for mutagenesis to validate binding hypotheses .

Contradiction Management & Optimization

Q. What strategies address discrepancies between in vitro potency and in vivo efficacy?

  • Methodological Answer :

  • Pharmacokinetic bridging : Measure plasma protein binding (equilibrium dialysis) and brain penetration (logBB) to adjust dosing regimens. For low bioavailability (<20%), reformulate using lipid-based nanoparticles .
  • Covariate analysis : Use mixed-effects modeling (NONMEM) to correlate exposure (AUC₀–24) with efficacy endpoints (e.g., seizure reduction in rodent models) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.